- Synthesis of dibenzo[fg,op]naphthacene derivatives, Jishou Daxue Xuebao, 2007, 28(2), 95-99
Cas no 89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone)
1-(2-Bromo-4-methoxy-phenyl)-ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Bromo-4-methoxyphenyl)ethanone
- 1-(2-BroMo-4-Methoxy-phenyl)-ethanone
- Ethanone, 1-(2-bromo-4-methoxyphenyl)-
- 1-acetyl-2-bromo-4-methoxybenzene
- 2-Brom-4-methoxyacetophenon
- 2-bromo-4-methoxyacetophenone
- 2-bromo-p-methoxyacetophenone
- 3-bromo-4-methoxyacetophenone
- p-Methoxybromoacetophenone
- 2'-bromo-4'-methoxyacetophenone
- 1-(2-bromo-4-methoxyphenyl)ethan-1-one
- YCISNMVJZZPXBG-UHFFFAOYSA-N
- 1-(2-bromo-4-methoxyphenyl)-ethanone
- NE11531
- SY003342
- ST50331370
- Z1874954818
- 2 in
- 1-(2-Bromo-4-methoxyphenyl)ethanone (ACI)
- DA-31490
- AC1208
- EN300-126544
- DTXSID00443115
- CS-11030
- Z454080406
- C9H9BrO2
- MFCD00465443
- CS-0130358
- AKOS010003643
- SCHEMBL898467
- 2 inverted exclamation mark -Bromo-4 inverted exclamation mark -methoxyacetophenone
- 89691-67-8
- 1-(2-Bromo-4-methoxy-phenyl)-ethanone
-
- MDL: MFCD00465443
- Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
- InChI Key: YCISNMVJZZPXBG-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(Br)=CC(OC)=CC=1
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- PSA: 26.30000
- LogP: 2.66030
1-(2-Bromo-4-methoxy-phenyl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115967-10g |
1-(2-Bromo-4-methoxyphenyl)ethanone |
89691-67-8 | 95% | 10g |
$456.00 | 2023-08-31 | |
| Chemenu | CM277165-10g |
1-(2-Bromo-4-methoxyphenyl)ethanone |
89691-67-8 | 95% | 10g |
$426 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-1g |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 1g |
¥306.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-5g |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 5g |
¥1225.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-200mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 200mg |
¥89.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-50mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 50mg |
¥55.0 | 2022-09-28 | |
| Chemenu | CM277165-10g |
1-(2-Bromo-4-methoxyphenyl)ethanone |
89691-67-8 | 95% | 10g |
$426 | 2022-05-27 | |
| Apollo Scientific | OR315843-1g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 1g |
£23.00 | 2025-02-19 | |
| Apollo Scientific | OR315843-5g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 5g |
£94.00 | 2025-02-19 | |
| Apollo Scientific | OR315843-10g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 10g |
£200.00 | 2023-04-22 |
1-(2-Bromo-4-methoxy-phenyl)-ethanone Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Synthesis, X-ray structure and aggregation effect of tetramethoxy substituted dibenzo[fg,op]naphthacene, Chinese Journal of Chemistry, 2007, 25(11), 1762-1765
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Synthesis and Adsorption of Shape-Persistent Macrocycles Containing Polycyclic Aromatic Hydrocarbons in the Rigid Framework, Langmuir, 2007, 23(3), 1281-1286
Production Method 4
- Total synthesis of (±)-bruguierol A via an intramolecular [3+2] cycloaddition of cyclopropane 1,1-diester, Tetrahedron, 2010, 66(30), 5671-5674
Production Method 5
- Copper-Catalyzed 6-endo-dig Cyclization-Coupling of 2-Bromoaryl Ketones and Terminal Alkynes toward Naphthyl Aryl Ethers in Water, Organic Letters, 2022, 24(25), 4569-4574
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties, Journal of the American Chemical Society, 2019, 141(6), 2535-2544
Production Method 7
1.2 Reagents: Sodium bicarbonate Solvents: Water
- P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent, Indian Journal of Chemistry, 2020, (12), 1861-1867
Production Method 8
- Asymmetric synthesis of (-)-9-epi-metazocine, Synlett, 2012, 23(9), 1349-1352
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),
Production Method 10
- Catalyst- and acid-free Markovnikov hydration of alkynes in a sustainable H2O/ethyl lactate system, Journal of Molecular Liquids, 2021, 331,
Production Method 11
- Synergic "Click" Boronate/Thiosemicarbazone System for Fast and Irreversible Bioorthogonal Conjugation in Live Cells, Journal of the American Chemical Society, 2017, 139(40), 14285-14291
Production Method 12
- Air-stable μ2-hydroxyl bridged cationic binuclear complexes of zirconocene perfluorooctanesulfonates: their structures, characterization and application, Tetrahedron, 2018, 74(15), 1926-1932
Production Method 13
- Synthesis of benzofuran derivatives and their effect on promoting bone formation, Huaxi Yaoxue Zazhi, 2015, 30(6), 631-634
Production Method 14
- Synthesis and structure of an air-stable μ2-hydroxy-bridged binuclear complex of bis(methylcyclopentadienyl)dizirconium(IV) perfluorooctanesulfonate and its application in Lewis acid-catalyzed reactions, Journal of Organometallic Chemistry, 2014, 749, 241-245
Production Method 15
- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940
Production Method 16
- Facile synthesis of 1-naphthols through a copper-catalyzed arylation of methyl ketones with o-bromoacetophenones, Chinese Chemical Letters, 2015, 26(10), 1231-1235
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component Cyclization, Organic Letters, 2022, 24(32), 5994-5999
1-(2-Bromo-4-methoxy-phenyl)-ethanone Raw materials
- 2-bromo-1-ethynyl-4-methoxybenzene
- 3-Bromoanisole
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 1-(4-methoxyphenyl)ethan-1-one
1-(2-Bromo-4-methoxy-phenyl)-ethanone Preparation Products
1-(2-Bromo-4-methoxy-phenyl)-ethanone Suppliers
1-(2-Bromo-4-methoxy-phenyl)-ethanone Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-(2-Bromo-4-methoxy-phenyl)-ethanone
Recent Advances in the Study of 1-(2-Bromo-4-methoxy-phenyl)-ethanone (CAS: 89691-67-8) in Chemical Biology and Pharmaceutical Research
1-(2-Bromo-4-methoxy-phenyl)-ethanone (CAS: 89691-67-8) is a brominated aromatic ketone derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in organic synthesis and has shown potential in various therapeutic applications. Recent studies have focused on its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(2-Bromo-4-methoxy-phenyl)-ethanone as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against BTK, a target implicated in B-cell malignancies and autoimmune diseases. The study highlighted the compound's structural flexibility, which allows for modifications that enhance binding affinity and selectivity.
In addition to its role in kinase inhibitor development, recent investigations have examined the antimicrobial properties of 1-(2-Bromo-4-methoxy-phenyl)-ethanone. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes.
Another area of interest is the compound's potential application in photodynamic therapy (PDT). A 2023 study in the European Journal of Medicinal Chemistry investigated the photosensitizing properties of 1-(2-Bromo-4-methoxy-phenyl)-ethanone derivatives. The findings suggested that these compounds could generate reactive oxygen species (ROS) upon light irradiation, making them promising candidates for cancer treatment via PDT. The study also noted the compound's favorable pharmacokinetic profile and low dark toxicity.
Despite these promising findings, challenges remain in optimizing the therapeutic potential of 1-(2-Bromo-4-methoxy-phenyl)-ethanone. Recent research has emphasized the need for improved synthetic methodologies to enhance yield and purity, as well as further preclinical studies to evaluate safety and efficacy. A 2024 review in Chemical Reviews highlighted the importance of structure-activity relationship (SAR) studies to identify the most pharmacologically active derivatives while minimizing off-target effects.
In conclusion, 1-(2-Bromo-4-methoxy-phenyl)-ethanone (CAS: 89691-67-8) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications in oncology, infectious diseases, and photodynamic therapy make it a valuable subject for ongoing investigation. Future research should focus on addressing current limitations and exploring novel derivatives with enhanced biological activity and improved drug-like properties.
89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone) Related Products
- 60080-98-0((2-Bromo-5-methoxyphenyl)(phenyl)methanone)
- 860594-34-9(2-Bromo-4'-Ethoxybenzophenone)
- 61791-99-9(1-(2-bromo-4-hydroxyphenyl)ethan-1-one)
- 746651-87-6(2,3'-Dibromo-5-methoxybenzophenone)
- 59142-63-1(2-Bromo-4'-methoxybenzophenone)
- 89651-82-1(Methanone, (2-bromo-4-methoxyphenyl)(2,5-dimethylphenyl)-)
- 6342-63-8(3-Acetyl-4-bromoanisole)
- 890098-03-0(2,4'-Dibromo-5-methoxybenzophenone)
- 890098-06-3(2-Bromo-3'-methoxybenzophenone)
- 500570-56-9(1,5-Hexanedione, 1-(2-bromo-4-methoxyphenyl)-)